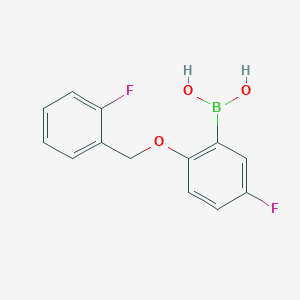

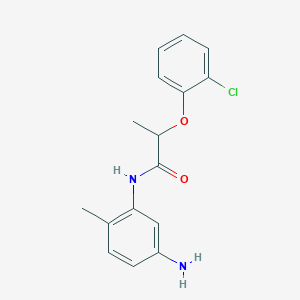

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

Overview

Description

“(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to be valuable building blocks in organic synthesis . They are generally stable and easy to handle, making them important for organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular formula of “(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is C13H11BF2O3, with a molecular weight of 264.03 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications

Organic Synthesis and Natural Product Synthesis

Fluorescence Studies

Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown significant applications in fluorescence-based research. These compounds' interactions with various substances, including aniline, result in fluorescence quenching. This property is instrumental in studying different molecular interactions and conformations (H. S. Geethanjali et al., 2015).

Catalysis in Amide Formation

The derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include fluorine substitutions, have shown increased reactivity as catalysts in direct amide formation between carboxylic acids and amines. This application demonstrates the potential of fluoro-substituted boronic acids in catalysis, particularly in improving reaction conditions and efficiency (K. Arnold et al., 2008).

Saccharide Recognition and Binding Studies

Phenyl boronic acids, including fluorine-substituted variants, play a crucial role in saccharide recognition. These compounds can bind to sugars, which is critical in designing sensors and recognition systems for carbohydrates. Studies on 2-methoxy-5-fluoro phenyl boronic acid have demonstrated its ability to bind various sugars, with different binding affinities influenced by the sugar's structure (P. Bhavya et al., 2016).

Chemical Sensing and Chemosensors

Boronic acid derivatives, including fluorine-substituted ones, are used in developing chemosensors for detecting various biologically relevant species. Their binding properties with molecules like fluoride ions and diols make them suitable for sensors that monitor carbohydrates, dopamine, metal ions, and hydrogen peroxide (Zhiqian Guo et al., 2012).

Crystal Structure Analysis and Supramolecular Chemistry

Fluorine-substituted phenylboronic acids are analyzed for their crystal structures and supramolecular organization. The study of their hydrogen-bonded structures and interactions provides insights into their properties and potential applications in material science (Izabela D. Madura et al., 2014).

properties

IUPAC Name |

[5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLFDJFAAAQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655562 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

1256358-52-7 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)

![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)